molecular formula C9H22OSSi B3220287 tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane CAS No. 119451-79-5

tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane

Cat. No.: B3220287
CAS No.: 119451-79-5
M. Wt: 206.42 g/mol
InChI Key: ZOTMBPWPLOERNX-UHFFFAOYSA-N
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Description

tert-Butyl-(ethylsulfanylmethoxy)dimethylsilane is an organosilicon compound with the molecular formula C9H22OSSi. It is a clear, colorless liquid with a molecular weight of 206.42 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl-(ethylsulfanylmethoxy)dimethylsilane can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with ethylsulfanylmethanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(ethylsulfanylmethoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, alkoxides, and amines

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl-(ethylsulfanylmethoxy)dimethylsilane involves its ability to act as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting functional groups from unwanted reactions. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for the controlled release of the protected functional group .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilanol
  • tert-Butyldimethyl(2-propynyloxy)silane

Uniqueness

tert-Butyl-(ethylsulfanylmethoxy)dimethylsilane is unique due to the presence of the ethylsulfanyl group, which imparts distinct reactivity compared to other tert-butyl(dimethyl)silyl compounds. This unique structure allows for specific applications in organic synthesis and material science .

Properties

IUPAC Name

tert-butyl-(ethylsulfanylmethoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSSi/c1-7-11-8-10-12(5,6)9(2,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTMBPWPLOERNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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